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Compound of Interest

Compound Name: Calcium adipate

Cat. No.: B1218920 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is limited publicly available research on the specific applications and effects

of calcium adipate (E357) in baked goods. The following application notes and protocols are

based on the known functions of its parent compound, adipic acid, and other calcium salts

used in the baking industry. These protocols are intended to serve as a foundational guide for

research and development to explore the potential of calcium adipate as a novel food additive

in baking.

Introduction
Calcium adipate, the calcium salt of adipic acid, is an approved food additive in some regions,

designated by the E number E357. While its primary documented functions are as a stabilizer,

anti-caking agent, and texture modifier, its specific application in baked goods is not well-

documented.[1] This document outlines potential applications of calcium adipate in baking,

drawing parallels from the functionalities of adipic acid (E355) and other calcium salts. It also

provides detailed experimental protocols to evaluate its efficacy and impact on dough and final

product characteristics.

1.1 Potential Functions in Baked Goods

Based on the properties of related compounds, calcium adipate may serve several functions

in baked goods:
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Leavening Acid: Adipic acid is used as a leavening acid in baking powders.[2][3] Calcium
adipate could potentially react with a base like sodium bicarbonate to produce carbon

dioxide, contributing to the leavening of products like cakes and cookies.[2][4][5]

Dough Conditioner: Calcium salts are known to strengthen dough. Calcium ions can interact

with proteins in the flour, enhancing dough elasticity and stability.[6][7][8] This could lead to

improved handling properties and better volume in the final product.

Texture Modifier: As a texture modifier, calcium adipate might influence the crumb structure

and softness of baked goods.[1] Other calcium salts have been shown to affect crumb

firmness and cohesiveness.[9]

Preservative and Shelf-life Extender: Some calcium salts, like calcium propionate, are

effective mold inhibitors.[7] While the antimicrobial properties of calcium adipate are not

established, it may contribute to shelf-life extension through moisture retention, similar to

calcium chloride.[6]

Calcium Fortification: Calcium adipate can serve as a source of calcium, contributing to the

nutritional value of baked goods.[10]

Quantitative Data from Related Compounds
The following tables summarize quantitative data for adipic acid and other calcium salts, which

can serve as a starting point for formulating experiments with calcium adipate.

Table 1: Properties of Adipic Acid as a Leavening Acid

Property Value Reference

Neutralizing Value (NV) 115 [3][4]

Function
Leavening acid, flavor

enhancer, pH regulator
[2][3][5]

Key Advantage
Non-hygroscopic, provides

smooth tartness
[2][3]
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Neutralizing Value (NV) is the amount of sodium bicarbonate (in grams) neutralized by 100

grams of the leavening acid.

Table 2: Effects of Various Calcium Salts on Dough and Bread Properties

Calcium Salt Concentration
Observed
Effect on
Dough

Observed
Effect on
Bread

Reference

Calcium Chloride
0.05-0.1% of

flour weight

Strengthens

gluten bonds,

enhances

elasticity

Improves texture,

prolongs shelf

life by retaining

moisture

[6]

Calcium

Propionate

0.1-0.625% of

flour weight

Enhances

elasticity and

toughness

Inhibits mold

growth, extends

shelf life

[7][11]

Calcium Lactate

& Gluconate
-

Increased water

absorption and

dough stability

- [8][12]

Calcium Citrate

& Lactate
Up to 6.5% Inulin

Decreased

crumb firmness,

increased

cohesiveness

Smaller volume

with Calcium

Lactate

[9]

Calcium

Carbonate
1% -

Higher overall

acceptability,

reduced

acrylamide

formation

[13]

Experimental Protocols
The following protocols are designed to systematically evaluate the functional properties of

calcium adipate in a standard bread or cake formulation.

3.1 Protocol 1: Evaluation of Leavening Potential
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Objective: To determine the efficacy of calcium adipate as a leavening acid in a chemically

leavened system.

Materials:

Calcium adipate

Sodium bicarbonate

All-purpose flour

Sugar, salt, shortening, eggs, milk

Standard cake recipe ingredients

pH meter

Volume measurement apparatus (e.g., laser topography or seed displacement)

Methodology:

Neutralizing Value (NV) Determination:

Titrate a known concentration of calcium adipate solution with a standard sodium

bicarbonate solution to a target pH (e.g., 7.0).

Calculate the NV based on the amount of bicarbonate required for neutralization.

Baking Test:

Prepare a control cake batter using a standard recipe with baking powder.

Prepare test batters by replacing the baking powder with a mixture of sodium bicarbonate

and calcium adipate, based on the calculated NV.

Vary the concentration of the calcium adipate-bicarbonate system (e.g., 1%, 1.5%, 2% of

flour weight).

Measure the specific gravity and pH of the batter.
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Bake all batters under identical, controlled conditions (temperature and time).

Analysis:

After cooling, measure the volume of the baked cakes.

Analyze the crumb structure using image analysis to determine cell size and distribution.

Conduct a sensory evaluation for taste, texture, and overall acceptability.

3.2 Protocol 2: Assessment of Dough Rheological Properties

Objective: To evaluate the effect of calcium adipate on the rheological properties of yeast-

leavened dough.

Materials:

Calcium adipate

Bread flour

Yeast, salt, sugar, water, shortening

Farinograph

Extensograph or Texture Analyzer with dough hook

Amylograph or Rapid Visco Analyser (RVA)

Methodology:

Dough Preparation:

Prepare a control dough using a standard bread recipe.

Prepare test doughs by adding varying concentrations of calcium adipate (e.g., 0.25%,

0.5%, 1.0% of flour weight).

Farinograph Analysis:
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Determine water absorption, dough development time, stability, and mixing tolerance index

for each dough.

Extensograph Analysis:

Measure dough resistance to extension and extensibility at different proofing times.

Amylograph/RVA Analysis:

Evaluate the effect of calcium adipate on starch gelatinization temperature and peak

viscosity.

3.3 Protocol 3: Evaluation of Final Product Quality and Shelf Life

Objective: To assess the impact of calcium adipate on the quality and shelf life of the finished

baked product.

Materials:

Baked bread or cakes from Protocols 1 and 2

Texture Analyzer

Colorimeter

Water activity meter

Controlled storage environment (temperature and humidity)

Methodology:

Initial Quality Assessment (Day 1):

Measure the specific volume, weight, and density of the baked products.

Use a colorimeter to measure crust and crumb color.

Perform Texture Profile Analysis (TPA) to determine crumb hardness, cohesiveness,

springiness, and chewiness.
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Shelf-Life Study:

Store the baked products in a controlled environment.

Conduct TPA, water activity measurements, and visual mold assessment at regular

intervals (e.g., Day 3, 5, 7).

A sensory panel can also be used to evaluate changes in freshness and staling over time.

Visualizations
Diagram 1: Experimental Workflow for Evaluating Calcium Adipate in Baked Goods
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Caption: Workflow for testing calcium adipate in baked goods.
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Diagram 2: Potential Functional Pathways of Calcium Adipate in Dough
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Caption: Potential mechanisms of calcium adipate in dough systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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